physicochemical properties of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide
physicochemical properties of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide
Foreword: Navigating the Landscape of a Novel Chemical Entity
In the field of drug discovery and development, researchers are often tasked with characterizing novel chemical entities (NCEs) for which a public body of literature does not yet exist. This guide addresses such a scenario for 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide . A thorough search of scientific databases reveals a lack of specific data for this compound. However, extensive information is available for its structural isomer, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (CAS No. 139756-01-7), which serves as a crucial reference point for predictive analysis and experimental design.[1][2][3][4]
This document is structured not as a static data sheet, but as a comprehensive guide for the research scientist. It provides the foundational principles, authoritative protocols, and expert rationale required to fully characterize the physicochemical properties of the target compound. Understanding these properties is not merely an academic exercise; it is the cornerstone of successful drug development, profoundly influencing a molecule's absorption, distribution, metabolism, excretion (ADME), and overall therapeutic potential.[5][6][7][8]
Section 1: Structural Analysis and Predicted Core Properties
The first step in characterizing any NCE is a detailed analysis of its structure. The subtle difference in the placement of the propyl and carboxamide groups between the target compound and its known isomer will induce changes in properties such as polarity, hydrogen bonding potential, and molecular conformation.
Target Compound: 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide
-
Molecular Formula: C₈H₁₂N₄O₃
-
Molecular Weight: 212.21 g/mol [1]
Known Isomer: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
-
Molecular Formula: C₈H₁₂N₄O₃
-
Molecular Weight: 212.21 g/mol [1]
While their gross formulas are identical, the spatial arrangement of atoms differs, which is why experimental determination is non-negotiable. The properties of the known isomer provide an invaluable baseline for what a researcher might expect.
Table 1: Physicochemical Properties of the Known Isomer (CAS 139756-01-7) and Target Values for the Novel Compound
| Property | Known Isomer: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | Target: 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide | Significance in Drug Development |
|---|---|---|---|
| Melting Point | 141-143 °C[1] | To Be Determined (TBD) | Indicates purity and lattice energy; impacts solubility.[9] |
| Boiling Point | 334.6 °C (Predicted)[1] | TBD | Relevant for purification and stability assessment. |
| Water Solubility | 31.6 µg/mL[1] | TBD | Critical for absorption and formulation.[10][11] |
| pKa | 14.62 (Predicted)[1] | TBD | Governs ionization state, affecting solubility and permeability across physiological pH.[12][13] |
| LogP | 1.60 (Predicted)[14] | TBD | Measures lipophilicity; key for membrane permeability and target engagement.[15][16] |
Section 2: The Imperative of Physicochemical Profiling in Drug Discovery
The transition of a compound from a "hit" to a viable drug candidate is critically dependent on its physicochemical profile.[5][17] Properties like solubility, lipophilicity, and ionization state are not independent variables but are deeply interconnected, collectively dictating the pharmacokinetic and pharmacodynamic behavior of a molecule.[7][18]
-
Expertise & Experience: A preoccupation with maximizing target affinity alone often leads to molecules with high molecular weight and lipophilicity, a phenomenon sometimes called "molecular obesity."[19] This can create significant downstream challenges in formulation and may lead to toxicity.[19][20] Early and accurate physicochemical profiling allows for a more holistic approach, balancing potency with drug-like properties.[18][20]
-
Trustworthiness: The protocols detailed in this guide are designed to be self-validating. By employing gold-standard methodologies, researchers can generate reliable, reproducible data that forms a solid foundation for subsequent stages of development, from preclinical formulation to clinical trials.
Logical Relationship: Physicochemical Properties to In Vivo Fate
Caption: Interplay of core physicochemical properties and their impact on ADME.
Section 3: Authoritative Experimental Protocols for Characterization
This section provides validated, step-by-step methodologies for determining the key .
Structural Confirmation and Purity
Before measuring other properties, the identity and purity of the synthesized compound must be unequivocally confirmed.
-
Methodologies: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are standard.[21][22][23] Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).
-
Causality: Failure to confirm structure and purity will invalidate all subsequent data. For instance, an impurity could drastically alter a measured solubility value.
Aqueous Solubility (Thermodynamic)
Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent and is the most relevant measure for biopharmaceutical assessment.[24] The shake-flask method remains the gold standard for this determination due to its reliability.[25]
-
Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear vial. The excess solid ensures that equilibrium with the solid phase is achieved.
-
Equilibration: Agitate the vial at a constant, controlled temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours). This extended time is crucial to allow the system to reach true thermodynamic equilibrium.
-
Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed to pellet all undissolved solid.
-
Sampling: Carefully extract a sample from the clear supernatant, ensuring no solid particles are disturbed.
-
Quantification: Dilute the supernatant sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC with UV detection, against a standard curve.
Caption: Workflow for thermodynamic solubility determination via the shake-flask method.
Ionization Constant (pKa)
The pKa value is the pH at which a compound is 50% ionized and 50% neutral. It is a critical determinant of a drug's behavior in the variable pH environments of the body, such as the stomach and intestines.[26] Potentiometric titration is a highly accurate and direct method for pKa determination.[12][27][28]
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[27]
-
Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.[12] Ensure the final concentration is suitable for detection (e.g., 1-5 mM).
-
Titration Setup: Place the solution in a jacketed vessel at a constant temperature. Purge with an inert gas like nitrogen to remove dissolved CO₂, which can interfere with pH measurements.
-
Titration: For an acidic compound, titrate by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). For a basic compound, use a strong acid (e.g., 0.1 M HCl).[28]
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the steepest part of the titration curve.
Caption: Process flow for determining pKa using potentiometric titration.
Lipophilicity (LogP)
Lipophilicity, the "oil-loving" nature of a molecule, is quantified by the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase. LogP is the logarithm of this ratio.[29] It is a primary predictor of a drug's ability to cross lipid cell membranes.[16] The shake-flask method is the traditional and most direct way to measure LogP.[16][30]
-
Phase Preparation: Pre-saturate n-octanol with water and water (or buffer at a specific pH) with n-octanol by mixing them vigorously and allowing the layers to separate. This step is critical to prevent volume changes during the experiment.
-
Compound Addition: Dissolve a known amount of the compound in the aqueous phase.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.
-
Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[16]
Caption: Workflow for LogP determination via the shake-flask method.
Section 4: Safety and Handling Precautions
While specific toxicological data for 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide is unavailable, the Safety Data Sheet (SDS) for its known isomer (CAS 139756-01-7) provides essential precautionary guidance. Researchers should handle the novel compound with, at a minimum, the same level of care.
-
Hazards Identified: Harmful if swallowed. May cause damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long lasting effects.[31]
-
Recommended Precautions:
Section 5: Conclusion and Path Forward
The characterization of a novel compound such as 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide is a systematic process grounded in established scientific principles. While direct data is not yet publicly available, a clear and reliable path to obtaining it exists. By leveraging the known properties of its structural isomer as a predictive guide and meticulously applying the authoritative protocols detailed in this guide, researchers can build a comprehensive physicochemical profile. This essential dataset will empower informed decision-making, mitigate risks in drug development, and ultimately determine the therapeutic potential of this new chemical entity.
References
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. [Link]
-
Importance of Physicochemical Properties In Drug Discovery. (Review Article). [Link]
-
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]
-
Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]
-
Physicochemical properties. Medicinal Chemistry Class Notes - Fiveable. [Link]
-
Physicochemical Profiling (Solubility, Permeability and Charge State). [Link]
-
Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]
-
Impact of physicochemical profiling for rational approach on drug discovery. PubMed. [Link]
-
Synthesis and evaluation of novel pyrazole carboxamide derivatives. [Link]
-
Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. PubMed. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. ResearchGate. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
pKa and log p determination. PPTX - Slideshare. [Link]
-
In vitro solubility assays in drug discovery. PubMed. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]
-
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4. PubChem. [Link]
-
Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... ResearchGate. [Link]
-
Chromatographic Approaches for Measuring Log P. ResearchGate. [Link]
-
Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. NIH. [Link]
-
1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. [Link]
-
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]
-
Introduction to log P and log D measurement using PionT3. Pion Inc. [Link]
-
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C8H12N4O3. PubChem. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
-
Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C8H12N4O3 | CID 2754492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7 [chemicalbook.com]
- 4. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7 [amp.chemicalbook.com]
- 5. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 7. fiveable.me [fiveable.me]
- 8. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. ijirss.com [ijirss.com]
- 14. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 15. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 16. acdlabs.com [acdlabs.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. jocpr.com [jocpr.com]
- 22. wisdomlib.org [wisdomlib.org]
- 23. jocpr.com [jocpr.com]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. researchgate.net [researchgate.net]
- 26. pharmatutor.org [pharmatutor.org]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. dergipark.org.tr [dergipark.org.tr]
- 29. Introduction to log P and log D in drug development [pion-inc.com]
- 30. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 31. tcichemicals.com [tcichemicals.com]
- 32. fishersci.com [fishersci.com]
